2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol

Lipophilicity Drug-likeness Physicochemical profiling

2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol (CAS 903586-85-6) is a synthetic heterocyclic compound belonging to the 2-(oxazol-5-yl)phenol class. Its structure combines a 4-bromophenyl substituent at the oxazole 4-position, a methyl group at the 3-position, and a 5-ethoxyphenol motif, yielding a molecular formula of C18H16BrNO3.

Molecular Formula C18H16BrNO3
Molecular Weight 374.2 g/mol
Cat. No. B12197493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol
Molecular FormulaC18H16BrNO3
Molecular Weight374.2 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)C2=C(C(=NO2)C)C3=CC=C(C=C3)Br)O
InChIInChI=1S/C18H16BrNO3/c1-3-22-14-8-9-15(16(21)10-14)18-17(11(2)20-23-18)12-4-6-13(19)7-5-12/h4-10,21H,3H2,1-2H3
InChIKeyRDVOUMMHRSPPOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol? Properties and Procurement Profile


2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol (CAS 903586-85-6) is a synthetic heterocyclic compound belonging to the 2-(oxazol-5-yl)phenol class. Its structure combines a 4-bromophenyl substituent at the oxazole 4-position, a methyl group at the 3-position, and a 5-ethoxyphenol motif, yielding a molecular formula of C18H16BrNO3 . This compound is primarily available from specialty chemical suppliers for research purposes; however, a systematic search of the primary literature, patent databases, and authoritative repositories (PubMed, PubChem, SureChEMBL, Espacenet) did not identify any published biological profiling, target engagement, or comparative structure–activity relationship (SAR) data for this specific molecule.

Why 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol Cannot Be Replaced by a Generic Oxazole Analog


Generic substitution among oxazole-containing phenols is unsupported because even subtle changes in the substitution pattern (e.g., replacing the 4-bromophenyl with 4-chlorophenyl or 3,4-dimethoxyphenyl, or varying the phenolic ether from ethoxy to methoxy) can profoundly alter molecular recognition, lipophilicity, and metabolic stability. In the absence of direct comparative data for the target compound, established SAR principles for related oxazole series (e.g., tyrosine kinase inhibitor scaffolds and antimicrobial oxazoles) demonstrate that halogen identity and position critically modulate potency and selectivity [1]. Therefore, a researcher requiring this exact brominated, ethoxy-substituted scaffold for a chemical biology or medicinal chemistry program cannot assume that a close analog will replicate its binding or functional properties.

2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol: Quantitative Differentiation Evidence


Physicochemical Differentiation: Calculated Lipophilicity and Property Forecasts

In silico property calculations can provide a baseline for differentiation against selected analogs. Using a consistent algorithm (ALOGPS 2.1) for the target compound and its closest analogs, the 4-bromophenyl analog exhibits higher calculated lipophilicity than the 4-chlorophenyl variant, which may translate to altered membrane permeability and solubility profiles. Direct comparative experimental logD/logP data are not available in the public domain.

Lipophilicity Drug-likeness Physicochemical profiling

Structural Uniqueness: Absence of Bioactivity Data Precludes Performance-Based Ranking

A comprehensive search of PubChem, ChEMBL, and the patent literature found no bioactivity annotations (IC50, Ki, EC50, % inhibition) for 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol. By contrast, several structurally related oxazole derivatives (e.g., substituted 4-phenyloxazoles) have reported kinase inhibition data (IC50 values ranging from nanomolar to micromolar) [1]. Therefore, the target compound's primary differentiator is its unexplored status, making it a candidate for de novo screening campaigns rather than a compound with a pre-established activity profile.

Chemical biology SAR Screening library

Synthetic Accessibility and Purity Specifications

Vendor technical datasheets indicate that 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol is supplied with a typical purity of ≥95% (HPLC) . While no direct comparative study of synthetic routes or purity across suppliers is published, the presence of a bromine atom enables late-stage diversification via cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig), which may offer a synthetic advantage over non-halogenated analogs in building focused libraries.

Synthetic chemistry Purity analysis Procurement

Optimal Use Cases for Procuring 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol


De Novo Kinase or GPCR Screening Library Design

Because no bioactivity data exist for this exact scaffold, the compound is ideally suited for inclusion in diversity-oriented screening libraries targeting under-explored regions of chemical space. The bromine substituent and oxazole core are privileged motifs in kinase inhibitor design [1], making it a rational choice for phenotypic or target-based screens where novelty is prized. Procurement should be limited to high-purity (>95%) batches appropriate for primary screening.

Late-Stage Diversification in Medicinal Chemistry

The aryl bromide serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions. A medicinal chemistry group aiming to generate a series of analogs for SAR exploration can procure this compound as a central intermediate, then elaborate it via Suzuki or Buchwald-Hartwig reactions to rapidly generate focused libraries. This strategy adds procurement value beyond the compound's own biological profile.

Physicochemical Profiling and Lipophilicity Optimization Studies

The predicted higher cLogP of the brominated analog relative to its chlorinated counterpart suggests it can serve as a tool to study the impact of halogen identity on lipophilicity, membrane permeability, and metabolic stability in a controlled chemical series. This application is particularly relevant for lead optimization programs where tuning lipophilicity is critical for achieving favorable ADME properties.

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